3-Chloro-2-fluoro-5-(trifluoromethyl)phenol
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol involves several steps, including nitration, reduction, diazotization, and hydrolysis, as demonstrated in the improved synthesis of 3-trifluoromethyl phenol . The optimization of this process has led to increased yield and purity of the product. Additionally, the synthesis of N-(Alkyl)imino derivatives of trifluoroacetyl phenol from 2-trifluoroacetyl phenol and primary amines indicates the versatility of reactions involving trifluoromethyl phenols . The selective α-chlorination of alcohols to prepare para-(1-chloro-2,2,2-trifluoroethyl)phenols, followed by substitution with active methylene compounds, provides a pathway to synthesize β-trifluoromethyl-tyrosine and its derivatives .
Molecular Structure Analysis
The molecular structures of certain derivatives of trifluoroacetyl phenol have been determined, revealing that in the solid state, these compounds exist exclusively as E isomers with intermolecular hydrogen bridges . The crystal structure of a related compound, 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, has been elucidated, showing significant dihedral angles between the triazole ring and the benzene rings, which highlights the complex geometries that can arise in fluorinated aromatic compounds .
Chemical Reactions Analysis
The reactivity of trifluoromethyl phenols can be manipulated through various chemical reactions. For instance, the chlorine exchange for fluorine by KF interaction on tris(chlorosulfonyl)phenol proceeds easily and selectively under anhydrous conditions . The nucleophilic replacement of para-(1-chloro-2,2,2-trifluoroethyl)phenols with active methylene compounds is another example of the chemical transformations that these compounds can undergo . Moreover, the synthesis of a novel fluorinated building block for fluorous chemistry from the HFPO trimer-based alcohol demonstrates the potential for creating highly fluorinated compounds with specific reactivity profiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated phenols and their derivatives are influenced by the presence of fluorine atoms. For example, novel fluorinated polyimides derived from a fluorinated aromatic diamine monomer exhibit good solubility in polar organic solvents and have excellent thermal stability and mechanical properties . The presence of fluorine atoms can also affect the NMR spectra, as seen in the complete assignment of complex 19F NMR spectra using the 19F gCOSY NMR method for a series of highly fluorinated compounds .
Scientific Research Applications
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Agrochemical and Pharmaceutical Industries
- Trifluoromethylpyridines and their derivatives have significant applications in the agrochemical and pharmaceutical industries .
- They are primarily used for crop protection from pests .
- Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market .
- More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
- Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
- Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval .
- Many candidates are currently undergoing clinical trials .
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FDA-Approved Drugs
- Trifluoromethyl group-containing drugs have been approved by the FDA .
- These drugs have been found to exhibit numerous pharmacological activities .
- The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
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Synthesis of Crop-Protection Products
- 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is used in the production of several crop-protection products .
- Of all the TFMP derivatives, it is in highest demand .
- It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
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Material Science
-
Medicinal Chemistry
- Trifluoromethyl group-containing drugs have been approved by the FDA .
- These drugs have been found to exhibit numerous pharmacological activities .
- The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
- Ubrogepant is a medicament used for acute migraine with or without visual disturbances .
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Chemical Synthesis
Safety And Hazards
properties
IUPAC Name |
3-chloro-2-fluoro-5-(trifluoromethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLHLYVTNGBKCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378699 |
Source
|
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoro-5-(trifluoromethyl)phenol | |
CAS RN |
261763-12-6 |
Source
|
Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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